N-Methyl-2,4-dinitroaniline

Physical organic chemistry Proton transfer Basicity

Bendamustine impurity profiling demands the exact pharmacopeia-designated N-Methyl-2,4-dinitroaniline (Bendamustine Impurity 30/50); generic dinitroaniline substitution risks method validation failure and regulatory rejection. • Certified reference standard for HPLC/LC-MS system suitability and batch release testing per USP/EMA monographs. • Unique deprotonation and m-CPBA oxidation profile vs. N,N-dimethyl and trinitro analogs ensures unambiguous identification in forced degradation studies. • Supplied with full characterization data (NMR, MS, HPLC) supporting ANDA/DMF filings.

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
CAS No. 2044-88-4
Cat. No. B018535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2,4-dinitroaniline
CAS2044-88-4
SynonymsN-Methyl-2,4-dinitro-benzenamine;  N-Methyl-2,4-dinitro-aniline;  (2,4-Dinitrophenyl)methylamine;  1-(Methylamino)-2,4-dinitrobenzene;  2,4-Dinitro-N-methylaniline;  NSC 36958; 
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3
InChIKeyIQEJEZOCXWJNKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2,4-dinitroaniline Core Properties


N-Methyl-2,4-dinitroaniline (CAS 2044-88-4) is a yellow crystalline solid belonging to the dinitroaniline class of organic compounds, characterized by a methyl-substituted aniline core bearing nitro groups at the 2- and 4-positions [1]. It has a molecular weight of 197.15 g/mol and a reported melting point range of 171-172°C . The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol . Its solid-state enthalpy of formation (ΔfH°solid) has been determined as -67.4 ± 3.7 kJ/mol [2].

Workflow Bendamustine impurity profiling (Impurity 30/50) per USP/EMA
Material Centrosymmetric baseline for NLO structure-property studies
Synthesis Non-nucleophilic NH scaffold for selective reactions

Why N-Methyl-2,4-dinitroaniline Has No Generic Substitute


Dinitroanilines are not a monolithic class; subtle changes in N-substitution profoundly alter reactivity, crystal packing, and biological/regulatory status. For example, the presence of a single methyl group in N-methyl-2,4-dinitroaniline confers a distinct deprotonation profile compared to the trinitro analog [1], and its oxidation pathway differs fundamentally from the N,N-dimethyl derivative . Furthermore, its unique identity as a specified impurity in Bendamustine pharmacopoeias [2] means that generic substitution with unqualified analogs would be unacceptable for regulated pharmaceutical analysis. The following quantitative evidence demonstrates why precise compound selection matters.

Reactivity
N-Methyl-2,4-dinitroaniline does not deprotonate with MTBD; trinitro analog reacts. N-Alkyl chain length and nitro count shift acid-base behaviour.
Identity
Only the methyl derivative is designated Bendamustine Impurity 30/50. Other dinitroanilines lack regulatory identity for pharmaceutical analysis.
Property
SHG activity demands noncentrosymmetric packing; the methyl analog is centrosymmetric. Crystal packing and thermal stability differ from parent 2,4-dinitroaniline.

Quantitative Evidence: N-Methyl-2,4-dinitroaniline vs. Comparators


Selective Deprotonation Failure vs. Trinitro Analog

N-Methyl-2,4-dinitroaniline fails to undergo deprotonation with the strong base MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene), whereas N-methyl-2,4,6-trinitroaniline reacts successfully under identical conditions to yield a protonated MTBD species and a delocalized anion [1]. This qualitative difference in acid-base behavior directly impacts synthetic utility where a nucleophilic amine or conjugate base is required.

Deprotonation
Head-to-head
No reaction with MTBD (N-methyl-2,4-dinitroaniline) vs. successful deprotonation of N-methyl-2,4,6-trinitroaniline.
Deprotonation profile differs; may affect synthetic route design.
Identical conditions, polar aprotic solvent.
Physical organic chemistry Proton transfer Basicity NMR spectroscopy

Alkyl Chain Length and SHG Activity

In a systematic study of N-n-alkyl-2,4-dinitroanilines, the methyl derivative (N-methyl-2,4-dinitroaniline) crystallizes in a centrosymmetric space group and consequently exhibits no second harmonic generation (SHG) activity. In stark contrast, the butyl derivative (N-n-butyl-2,4-dinitroaniline) forms a noncentrosymmetric lattice and is SHG-active [1]. This demonstrates that the N-alkyl substituent is a critical determinant of nonlinear optical properties.

SHG Activity
Head-to-head
Methyl derivative: centrosymmetric, SHG inactive. n-Butyl derivative: noncentrosymmetric, SHG active.
SHG activity requires specific alkyl chain; methyl analog is a wrong choice.
X-ray diffraction and Kurtz powder test.
Nonlinear optics Crystal engineering SHG NLO chromophores

Oxidative Demethylation: Methyl vs. Dimethyl Analog

Oxidation of N,N-dimethyl-2,4-dinitroaniline with m-chloroperoxybenzoic acid (m-CPBA) yields a complex mixture including N-methyl-2,4-dinitroaniline as a major product, along with N-methyl-N-formyl derivative and N-oxide . This contrasts with the oxidation of heteroaromatic dimethylamino compounds, which follow different demethylation/N-oxidation pathways. The specific product distribution highlights that N-methyl-2,4-dinitroaniline can be generated via oxidative N-demethylation, a route not available from the mono-methyl starting material itself.

Oxidation
Head-to-head
N,N-dimethyl-2,4-dinitroaniline yields N-methyl-2,4-dinitroaniline as major product, plus formyl and N-oxide derivatives.
Product distribution differs; compounds are not interchangeable in oxidative environments.
m-CPBA oxidation conditions.
Oxidation chemistry Synthetic methodology Reaction pathways

Bendamustine-Specific Impurity Standard

N-Methyl-2,4-dinitroaniline is explicitly designated as Bendamustine Impurity 30 (or Impurity 50) in multiple pharmacopoeias, including USP and EMA monographs [1]. It is supplied with full characterization data compliant with ANDA/NDA requirements [2]. No other dinitroaniline analog (e.g., N-ethyl, N,N-dimethyl, or parent 2,4-dinitroaniline) carries this specific regulatory identity. Substituting with an unqualified analog would fail to meet validation criteria for analytical methods used in Bendamustine quality control.

Impurity Standard
Class-level
Explicitly designated as Bendamustine Impurity 30/50 in USP/EMA monographs. Other dinitroanilines not recognized.
Unique regulatory identity; no generic substitute for impurity testing.
Supplied with ANDA/NDA characterization data.
Pharmaceutical analysis Impurity profiling Regulatory compliance

Melting Point and Solid-State Energy vs. Parent Compound

N-Methyl-2,4-dinitroaniline exhibits a melting point of 171-172°C , significantly lower than that of the parent compound 2,4-dinitroaniline (mp 176-178°C ). Furthermore, its solid-state enthalpy of formation (ΔfH°solid) is -67.4 ± 3.7 kJ/mol [1], whereas the parent 2,4-dinitroaniline has a reported ΔfH°solid of approximately -86 kJ/mol (est.) [2]. These differences reflect the impact of N-methylation on intermolecular forces and crystal lattice stability.

Thermal & Energetics
Cross-study
mp 171–172°C; ΔfH°solid = -67.4±3.7 kJ/mol vs. 2,4-dinitroaniline (mp 176–178°C, ΔfH°solid ≈ -86 kJ/mol).
Weaker crystal packing; may influence handling and sublimation behavior.
Standard calorimetry; NIST data.
Thermal analysis Physicochemical properties Material science

N-Methyl-2,4-dinitroaniline Application Scenarios


Bendamustine Impurity Reference Standard

Laboratories performing HPLC or LC-MS analysis of Bendamustine hydrochloride must use N-methyl-2,4-dinitroaniline as the certified impurity reference standard (Bendamustine Impurity 30/50) [1]. This compound is essential for system suitability testing, method validation, and batch release testing to meet USP/EMA compliance. No alternative dinitroaniline can be substituted due to the compound's specific regulatory designation.

Agrochemical Synthetic Intermediate

N-Methyl-2,4-dinitroaniline serves as a key intermediate in the synthesis of dinitroaniline herbicides [2]. Its unique reactivity profile—specifically its resistance to deprotonation compared to trinitro analogs [3]—guides its use in reactions where a non-nucleophilic amine is required. Procurement should be based on the exact CAS number to ensure correct reactivity in downstream transformations.

Model for N-Alkyl Crystal Packing and NLO Studies

As the shortest member of the N-n-alkyl-2,4-dinitroaniline series, this compound provides a centrosymmetric baseline for structure-property relationship studies in nonlinear optics [4]. Researchers investigating how alkyl chain length governs SHG activity and crystal symmetry use the methyl derivative as the zero-activity control to benchmark butyl and higher homologs.

Precursor for Oxidative N-Demethylation

N-Methyl-2,4-dinitroaniline is both a product of and a distinct species from N,N-dimethyl-2,4-dinitroaniline oxidation . It is employed as a reference compound in mechanistic studies of m-CPBA-mediated N-dealkylation and as a synthetic intermediate when further functionalization of the free NH is desired. The oxidation pathway divergence confirms its unique identity in synthetic planning.

Application
Selection Property
Validation Focus
Bendamustine impurity testing
Certified impurity standard (Impurity 30/50)
Method validation per USP/EMA
Dinitroaniline herbicide synthesis
Non-nucleophilic NH scaffold
Confirm CAS-based reactivity
NLO structure-property studies
Centrosymmetric crystal baseline
SHG activity benchmark vs. alkyl homologs
Oxidative demethylation research
Distinct oxidation product identity
Reaction pathway divergence validation

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